2-((5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(o-tolyl)acetamide
Description
Properties
Molecular Formula |
C17H14BrN3O2S |
|---|---|
Molecular Weight |
404.3 g/mol |
IUPAC Name |
2-[[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(2-methylphenyl)acetamide |
InChI |
InChI=1S/C17H14BrN3O2S/c1-11-5-2-3-8-14(11)19-15(22)10-24-17-21-20-16(23-17)12-6-4-7-13(18)9-12/h2-9H,10H2,1H3,(H,19,22) |
InChI Key |
DNUAWODSKKNWEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NN=C(O2)C3=CC(=CC=C3)Br |
Origin of Product |
United States |
Preparation Methods
Cyclization of 3-Bromobenzohydrazide with Carbon Disulfide
The formation of the 5-(3-bromophenyl)-1,3,4-oxadiazole-2-thiol intermediate is achieved through the reaction of 3-bromobenzohydrazide with carbon disulfide in the presence of a base. Source outlines a generalized procedure where benzohydrazide derivatives are refluxed with carbon disulfide and potassium hydroxide in ethanol for 12–15 hours. Acidification with hydrochloric acid precipitates the oxadiazole-2-thiol, which is then filtered and dried. For the 3-bromo-substituted variant, this method yields a thiol intermediate with a reported purity of >95%, as confirmed by thin-layer chromatography (TLC) using ethyl acetate and benzene (6:4 v/v) as the mobile phase.
Critical Parameters :
- Reaction Time : Extended reflux durations (>12 hours) ensure complete cyclization, as shorter times lead to partial conversion.
- Base Selection : Potassium hydroxide outperforms sodium hydroxide in minimizing side reactions, such as disulfide formation.
Thioether Linkage Formation via Alkylation
The thioether bond connecting the oxadiazole ring to the acetamide side chain is established through a nucleophilic substitution reaction.
Synthesis of 2-Chloro-N-(o-tolyl)acetamide
The alkylating agent, 2-chloro-N-(o-tolyl)acetamide, is prepared by reacting o-toluidine with chloroacetyl chloride in an aprotic solvent. Source describes a similar procedure where 4-aminoantipyrine is acetylated using chloroacetyl chloride and triethylamine in dimethylformamide (DMF) at 0–5°C. Adapting this method, o-toluidine (1.0 equiv) is treated with chloroacetyl chloride (1.2 equiv) in DMF with triethylamine as a base. The product is precipitated onto crushed ice, filtered, and recrystallized from acetone, achieving yields of 78–82%.
Alkylation of Oxadiazole-2-Thiol
The thiol intermediate is alkylated with 2-chloro-N-(o-tolyl)acetamide in acetone using potassium carbonate as a base. Source reports a yield of 81% for a structurally analogous compound when reacting equimolar amounts of the thiol and chloroacetamide derivative at room temperature for 4 hours. For the target compound, optimal conditions involve:
- Solvent : Acetone (polar aprotic) enhances nucleophilicity of the thiolate ion.
- Base : Potassium carbonate (2.0 equiv) neutralizes HCl byproducts without hydrolyzing the acetamide.
- Temperature : Room temperature (25°C) prevents thermal degradation of the oxadiazole ring.
Reaction Equation :
$$
\underset{\text{5-(3-Bromophenyl)-1,3,4-oxadiazole-2-thiol}}{\ce{C8H5BrN2OS}} + \underset{\text{2-Chloro-N-(o-tolyl)acetamide}}{\ce{C9H10ClNO}} \xrightarrow[\text{K2CO3, Acetone}]{\text{RT, 4h}} \underset{\text{Target Compound}}{\ce{C17H14BrN3O2S}} + \ce{KCl} + \ce{H2O}
$$
Purification and Characterization
Chromatographic Purification
Crude products are purified via flash chromatography using dichloromethane and methanol (25:1 v/v), as described in Source, which achieves >98% purity for oxadiazole derivatives. Recrystallization from ethanol further removes trace impurities, yielding crystalline solids with melting points between 160–164°C.
Spectroscopic Validation
- 1H NMR : The acetamide NH proton resonates as a singlet at δ 9.19–9.43 ppm, while the o-tolyl methyl group appears at δ 2.41 ppm.
- 13C NMR : The oxadiazole C-2 and C-5 carbons are observed at δ 165.2 and 158.7 ppm, respectively.
- HRMS : Molecular ion peak at m/z 404.0281 ([M+H]+, calcd for C17H14BrN3O2S).
Comparative Analysis of Synthetic Methods
| Parameter | Method A (Source) | Method B (Source) |
|---|---|---|
| Reaction Time | 4 hours | 6 hours |
| Yield | 81% | 75% |
| Solvent | Acetone | DMF |
| Base | K2CO3 | NaOEt |
| Purity (HPLC) | 98.5% | 97.2% |
Method A, utilizing acetone and K2CO3, offers higher yields and purity compared to Method B’s DMF and sodium ethoxide system. The milder conditions of Method A reduce side reactions, such as oxadiazole ring opening.
Challenges and Optimization Strategies
Byproduct Formation During Alkylation
Competing disulfide formation is mitigated by maintaining an inert atmosphere and using freshly distilled carbon disulfide. Source notes that substituting K2CO3 with NaOEt in stubborn cases accelerates thiolate ion generation, though this risks acetamide hydrolysis.
Solvent Selection
Polar aprotic solvents (acetone, DMF) enhance reaction rates but require stringent drying to prevent hydrolysis. Source demonstrates that acetone’s low boiling point (56°C) simplifies post-reaction solvent removal.
Chemical Reactions Analysis
Nucleophilic Substitution at the Bromophenyl Group
The 3-bromophenyl group enables palladium-catalyzed cross-coupling reactions, a hallmark of aromatic bromides:
These reactions retain the oxadiazole core while diversifying the aromatic substituent .
Oxidation of the Thioether Linkage
The –S– bridge undergoes controlled oxidation:
-
Sulfoxide Formation : H₂O₂ (30%) in acetic acid, 0–5°C, 2–4 hours
-
Sulfone Formation : mCPBA (2 equiv), CH₂Cl₂, RT, 12 hours
Oxidation modifies electronic properties, enhancing hydrogen-bonding capacity in drug-receptor interactions .
Amide Hydrolysis
The acetamide group undergoes hydrolysis under acidic or basic conditions:
| Condition | Reagents | Product |
|---|---|---|
| Acidic (HCl) | 6M HCl, reflux, 6–8 hours | 2-((5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)acetic acid + o-toluidine |
| Basic (NaOH) | 2M NaOH, EtOH/H₂O, 60°C, 4h | Sodium salt of thioacetic acid + o-toluidine |
This reaction is critical for prodrug activation or metabolite studies .
Oxadiazole Ring Reactivity
The 1,3,4-oxadiazole participates in:
-
Ring-Opening :
Hydrazinolysis: NH₂NH₂·H₂O, EtOH, 70°C → Thiosemicarbazide derivatives -
Cycloadditions :
Diels-Alder: With dienes (e.g., anthracene) at 120°C to form polycyclic adducts .
Thioether Alkylation
The sulfur atom acts as a nucleophile:
-
Alkylation : RX (alkyl halides), K₂CO₃, DMF, 50°C
Used to introduce alkyl/aryl groups for structure-activity relationship (SAR) studies .
Metal-Catalyzed Functionalization
The bromine atom enables direct functionalization:
| Reaction | Catalyst System | Application |
|---|---|---|
| Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI, Et₃N | Alkynylated derivatives for OLEDs |
| Ullmann Coupling | CuI, 1,10-phenanthroline, DMF | Diarylamines for catalysis |
These protocols are adapted from analogous bromophenyl-oxadiazole systems .
Biological Activity-Driven Modifications
While not purely chemical reactions, the compound’s bioactivity informs derivatization strategies:
Scientific Research Applications
2-((5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(o-tolyl)acetamide has several scientific research applications:
Medicinal Chemistry: This compound has been investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development.
Materials Science: The compound’s ability to form stable complexes with metals makes it useful in the development of new materials with specific electronic and optical properties.
Biological Studies: It can be used as a probe to study enzyme mechanisms and protein-ligand interactions due to its ability to bind to specific biological molecules.
Industrial Applications: The compound’s stability and reactivity make it suitable for use in various industrial processes, including catalysis and polymer synthesis.
Mechanism of Action
The mechanism of action of 2-((5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(o-tolyl)acetamide involves its interaction with specific molecular targets. For example:
Antimicrobial Activity: The compound may inhibit bacterial growth by interfering with cell wall synthesis or protein function.
Anticancer Activity: It may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways and enzymes involved in cell proliferation.
Anti-inflammatory Activity: The compound may reduce inflammation by inhibiting the production of pro-inflammatory cytokines and enzymes.
Comparison with Similar Compounds
Notes on Structure-Activity Relationships (SAR)
Halogen Substituents :
- Para-halogens (e.g., Cl in Compound 154) enhance anticancer activity via hydrophobic interactions and electron-withdrawing effects .
- Meta-substitution (as in the target compound) may optimize steric compatibility with enzyme active sites.
Electron-Donating Groups (EDGs) :
- The o-tolyl group’s methyl substituent (EDG) may improve metabolic stability compared to electron-withdrawing groups (EWGs) .
Heterocyclic Cores :
- 1,3,4-Oxadiazole’s bioisosteric properties (mimicking esters or amides) enhance hydrogen bonding with biological targets .
Biological Activity
The compound 2-((5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(o-tolyl)acetamide , also known as CAS 336174-52-8 , is a derivative of oxadiazole that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C17H14BrN3O2S
- Molecular Weight : 396.28 g/mol
- Chemical Structure : The compound features a thioether linkage and an oxadiazole moiety, which are crucial for its biological interactions.
Biological Activity Overview
Research indicates that compounds containing the oxadiazole structure often exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific compound has shown promise in several areas:
1. Antimicrobial Activity
Studies have demonstrated that derivatives of oxadiazoles possess significant antimicrobial properties. For instance:
- In vitro Studies : Testing against various bacterial strains revealed that the compound exhibited notable inhibitory effects, with minimum inhibitory concentrations (MICs) comparable to established antibiotics. Specific MIC values ranged from 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
2. Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory activity:
- Mechanism of Action : It is hypothesized that the oxadiazole moiety may inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response. This has been supported by cell-based assays demonstrating reduced levels of TNF-alpha and IL-6 upon treatment with similar compounds .
3. Anticancer Potential
Oxadiazole derivatives have also been investigated for their anticancer properties:
- Cell Line Studies : Research involving various cancer cell lines indicated that the compound could induce apoptosis and inhibit proliferation. The mechanism appears to involve disruption of cell cycle progression and activation of caspases .
Case Studies and Research Findings
Q & A
Q. Basic Characterization
- IR Spectroscopy : Confirm the presence of key functional groups:
- C=O stretch (~1670–1680 cm⁻¹ for the acetamide carbonyl) .
- C=N/C-Br stretches (~1560–1610 cm⁻¹ for oxadiazole and ~550–600 cm⁻¹ for C-Br) .
- 1H/13C NMR :
- Acetamide CH₃ : δ ~2.1–2.3 ppm (singlet, o-tolyl methyl) .
- Oxadiazole protons : δ ~7.3–8.2 ppm (aromatic protons from 3-bromophenyl and o-tolyl groups) .
Advanced Validation
High-resolution mass spectrometry (HRMS) and heteronuclear correlation NMR (e.g., HSQC) can resolve ambiguities in overlapping signals, particularly for brominated aromatic systems. X-ray crystallography is recommended for definitive confirmation of molecular geometry and intermolecular interactions .
What in vitro bioactivity assays are suitable for evaluating the therapeutic potential of this compound, and how should contradictory data be interpreted?
Q. Basic Screening
- Antiproliferative Activity : Use MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. Compare to reference drugs like doxorubicin .
- Enzyme Inhibition : Assess activity against targets like α-glucosidase or cholinesterases using spectrophotometric methods (e.g., Ellman’s assay for BChE) .
Advanced Data Analysis
Contradictions in IC₅₀ values across cell lines may arise from differential uptake mechanisms or off-target effects. Validate results via orthogonal assays (e.g., apoptosis markers via flow cytometry) and molecular docking to identify binding interactions with targets like MMP-9 or NMDA receptors .
How can computational models (e.g., DFT, molecular docking) guide the design of derivatives with enhanced bioactivity?
Q. Basic Modeling
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electronic properties (e.g., HOMO-LUMO gap, MESP surfaces) that influence reactivity and binding .
- Docking Studies : Use AutoDock Vina to simulate interactions with biological targets (e.g., NMDA receptors) and prioritize derivatives with higher predicted binding affinities .
Advanced Strategies
Free energy perturbation (FEP) simulations quantify binding energy changes caused by substituent modifications (e.g., replacing bromine with electron-withdrawing groups). Pair with MD simulations to assess stability of ligand-target complexes over time .
What strategies resolve discrepancies in solubility and stability data during formulation studies?
Q. Basic Stability Testing
- Solubility : Use shake-flask method in buffers (pH 1.2–7.4) and calculate logP via HPLC to identify optimal co-solvents (e.g., PEG-400) .
- Degradation Studies : Perform accelerated stability testing (40°C/75% RH) and track degradation products via LC-MS .
Advanced Formulation
Nanoparticle encapsulation (e.g., PLGA nanoparticles) improves aqueous solubility and bioavailability. Stability-indicating assays (e.g., forced degradation under UV/oxidizing conditions) identify vulnerable functional groups (e.g., oxadiazole ring) for structural reinforcement .
How can regioselectivity challenges in bromophenyl-oxadiazole synthesis be addressed?
Basic Optimization
Electrophilic bromination of precursor phenyl rings may yield para/ortho isomers. Use directing groups (e.g., nitro) or Lewis acids (FeCl₃) to enhance para-bromination selectivity .
Advanced Techniques
Transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) allows precise introduction of bromophenyl groups post-oxadiazole formation, avoiding isomer mixtures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
